![molecular formula C10H11BrN2O B2620523 7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 2377031-78-0](/img/structure/B2620523.png)
7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit enzymes like acetylcholinesterase .
Mode of Action
Similar compounds have been reported to reduce the activity of acetylcholinesterase, affecting normal nerve pulses’ transmission .
Biochemical Pathways
Similar compounds have been reported to affect the cholinergic nervous system by inhibiting acetylcholinesterase .
Result of Action
Similar compounds have been reported to lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to the inhibition of acetylcholinesterase .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is its potent inhibitory activity against various kinases, making it a potential lead compound for the development of novel therapeutics. Additionally, the specificity of this compound for various kinases makes it a valuable tool for studying kinase signaling pathways. However, the synthesis of this compound is complex and time-consuming, limiting its availability for lab experiments.
Direcciones Futuras
The potential applications of 7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one in drug discovery and development are vast. Future research could focus on the development of novel therapeutics based on the structure of this compound. Additionally, the specificity of this compound for various kinases could be further explored to identify potential targets for the treatment of various diseases. Finally, the synthesis of this compound could be optimized to increase its availability for lab experiments.
In conclusion, this compound is a compound with significant potential in drug discovery and development. Its potent inhibitory activity against various kinases, specificity for different kinases, and potential applications in various diseases make it a valuable tool in scientific research. Further research is needed to fully elucidate the biochemical and physiological effects of this compound and to optimize its synthesis for lab experiments.
Métodos De Síntesis
The synthesis of 7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with cyclopropylamine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to form 4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one. The final step involves bromination of the pyrrolopyrazine ring using N-bromosuccinimide (NBS) to obtain this compound.
Aplicaciones Científicas De Investigación
The potential applications of 7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one in scientific research are diverse. This compound has been shown to exhibit potent inhibitory activity against a variety of kinases, including the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR). These kinases are implicated in various diseases, including cancer and inflammatory disorders, making this compound a potential lead compound for the development of novel therapeutics.
Safety and Hazards
Propiedades
IUPAC Name |
7-bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-7-3-8-10(14)12-4-9(6-1-2-6)13(8)5-7/h3,5-6,9H,1-2,4H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOPGAFQXFGMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNC(=O)C3=CC(=CN23)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2620440.png)
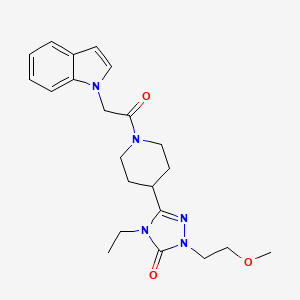
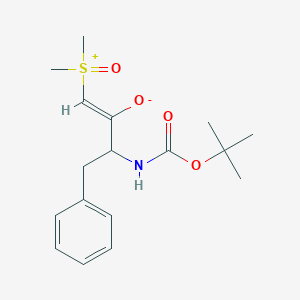
![S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate](/img/structure/B2620447.png)


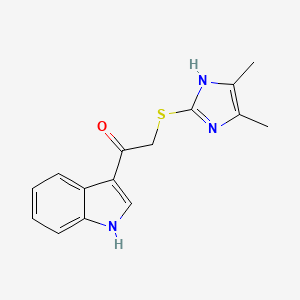
![Methyl 4-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2620454.png)
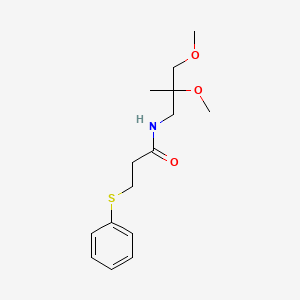

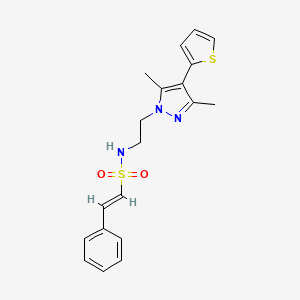
![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2620460.png)
![Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate](/img/structure/B2620462.png)
![2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2620463.png)